2-Chloro-4-(1,3-dioxolan-2-YL)pyridine
Description
2-Chloro-4-(1,3-dioxolan-2-yl)pyridine is a halogenated pyridine derivative featuring a 1,3-dioxolane ring fused at the 4-position of the pyridine core. This compound is of interest in synthetic organic chemistry and pharmaceutical intermediate development due to its structural versatility. The chlorine atom at the 2-position and the dioxolane moiety at the 4-position contribute to its reactivity, enabling applications in cross-coupling reactions, agrochemicals, and drug discovery .
Properties
CAS No. |
1260664-72-9 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.607 |
IUPAC Name |
2-chloro-4-(1,3-dioxolan-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |
InChI Key |
ASYOYYQPZNBBMH-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=CC(=NC=C2)Cl |
Synonyms |
2-Chloro-4-(1,3-dioxolan-2-yl)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-3-(1,3-dioxolan-2-yl)-4-(4-(trifluoromethyl)phenyl)pyridine
2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine
Key Observations :
- Chlorination (e.g., POCl₃) is a common strategy for introducing chloro substituents in pyridine derivatives .
- Dioxolane-containing compounds often require regioselective coupling or substitution, influenced by substituent electronic profiles .
Physicochemical Properties
Key Observations :
Antimicrobial Activity
- Pyridine derivatives with chloro and dioxolane groups (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) show moderate-to-strong antimicrobial activity against E. coli and S. aureus .
- Mechanism : The chloro group enhances membrane permeability, while the dioxolane may modulate target binding .
Pharmaceutical Intermediates
Agrochemical Potential
- Difenoconazole (a triazole fungicide with a dioxolane moiety) underscores the agrochemical utility of dioxolane-containing compounds, suggesting possible pesticidal applications for the target compound .
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